Para-hydroxy Butyryl fentanyl is a synthetic opioid analgesic that belongs to the class of compounds known as fentanyl analogs. Structurally, it is related to butyrfentanyl and is classified as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use. The compound features a para-hydroxy substitution on the aromatic ring, which differentiates it from other fentanyl derivatives and may influence its pharmacological properties .
Para-hydroxy Butyryl fentanyl is synthesized in laboratories and is primarily used in research settings. Its classification as a synthetic opioid places it in the same category as other potent analgesics like morphine and fentanyl, though it has not been approved for medical use. The compound's molecular formula is with a molecular weight of approximately .
The synthesis of para-hydroxy Butyryl fentanyl typically involves several key steps:
These steps can be optimized for higher yields and purity in industrial production settings by using high-quality reagents and controlled reaction conditions.
Para-hydroxy Butyryl fentanyl has a complex molecular structure characterized by:
Para-hydroxy Butyryl fentanyl can undergo various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential applications in synthetic organic chemistry.
These properties are critical for handling, storage, and application in research settings .
Para-hydroxy Butyryl fentanyl finds its primary applications in scientific research:
The proliferation of designer fentanyl analogs represents a significant shift in global illicit drug markets. These compounds are structurally modified derivatives of pharmaceutical fentanyl, deliberately engineered to mimic its pharmacological effects while circumventing legal restrictions. As noted by the Pacific Northwest National Laboratory, fentanyl analogs are "illicit—and often deadly—alterations of the medically prescribed drug fentanyl" characterized by similar—but not identical—chemical structures [1]. The core motivation for their creation is multifold: evasion of controlled substance regulations, avoidance of standard toxicological screening, and exploitation of potency-driven market economics. Illegally imported fentanyl and its analogs generate exponentially higher profits than traditional opioids; one kilogram of illicit fentanyl can yield approximately $1.6 million in revenue compared to $80,000 for heroin [1].
para-Hydroxy butyryl fentanyl exemplifies this trend as a structural analog of butyryl fentanyl. Its chemical modifications include a para-hydroxy substituent on the phenethyl ring and a butyryl group replacing fentanyl’s propionyl moiety (see Table 1). These alterations aim to exploit regulatory gaps while preserving high affinity for μ-opioid receptors. The synthesis of such analogs requires minimal technical expertise, enabling clandestine laboratories to rapidly iterate new compounds. Criminal organizations leverage e-commerce platforms and international shipping networks to distribute these substances, often masking them as counterfeit prescription medications (e.g., falsified "Xany-bars") or adulterating heroin supplies [1] [5]. Analytical challenges persist in distinguishing legally produced pharmaceuticals from illicitly manufactured analogs due to their structural similarity and the absence of reference standards [5].
Table 1: Structural Comparison of Select Fentanyl Analogs
Compound | R1 (Phenyl Substituent) | R2 (Carbon Chain) | R3 (Acyl Group) |
---|---|---|---|
Fentanyl | H | -CH₂CH₃- | Propionyl |
Butyryl fentanyl | H | -CH₂CH₃- | Butyryl |
para-Hydroxy butyryl fentanyl | OH | -CH₂CH₃- | Butyryl |
Acrylfentanyl | H | -CH₂CH₃- | Acryloyl |
Carfentanil | H | -CH₂CH₃- | Methoxycarbonyl |
The detection landscape for these analogs is complicated by their ultra-low concentrations in biological matrices. Techniques like gas chromatography-mass spectrometry (GC-MS) often fail to identify novel analogs due to inadequate sensitivity and the absence of spectral libraries. Consequently, unregulated analogs like para-hydroxy butyryl fentanyl proliferate until targeted analytical methods are developed and adopted by forensic laboratories [1] [5].
para-Hydroxy butyryl fentanyl belongs to the rapidly expanding category of Novel Synthetic Opioids (NSOs), a subclass of New Psychoactive Substances (NPS) designed to replicate the effects of controlled opioids while avoiding legal classification. According to the United Nations Office on Drugs and Crime (UNODC), NPS are defined not by novelty in synthesis but by recent emergence in recreational drug markets as "newly misused" substances [2]. The European Monitoring Centre for Drugs and Drug Addiction documented a surge in NSO prevalence from 2% of all NPS in 2014 to 4% in 2016, with fentanyl analogs constituting a dominant segment [2].
The integration of para-hydroxy butyryl fentanyl into the NPS ecosystem is facilitated by online distribution channels, including surface web vendors and encrypted "darknet" markets. It typically appears as a white powder, often mixed with heroin, synthetic cathinones, or benzodiazepines to enhance psychoactive effects. Users frequently encounter it under street names (e.g., "White China," "Murder 8") or disguised as pharmaceutical opioids, unaware of its presence or potency [1] [2]. This inadvertent exposure contributes to public health crises, as standard immunoassay tests fail to detect most fentanyl analogs. Specialized confirmation testing—such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)—is required but remains underutilized due to cost and logistical barriers [5].
Analytical workflows for identifying para-hydroxy butyryl fentanyl in biological samples highlight its role within the NPS landscape. Multi-analyte screening methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enable simultaneous detection of 37 fentanyl analogs and synthetic opioids in hair samples at sensitivities as low as 0.5–2.5 picograms per milligram [5]. These methods reveal patterns of polydrug use; for example, a 2020 study identified co-occurrence of fentanyl analogs with classical drugs like cocaine and synthetic cathinones in 77% of forensic hair samples [3] [5]. The compound’s hydroxyl group enhances its detectability in hydrolyzed matrices via glucuronide cleavage, though this requires tailored sample preparation [5].
Table 2: Analytical Methods for Detecting para-Hydroxy Butyryl Fentanyl in Biological Matrices
Method | Matrix | Limit of Detection (LOD) | Key Challenges |
---|---|---|---|
UHPLC-MS/MS | Hair | 0.5–2.5 pg/mg | Requires cryogenic grinding for extraction |
LC-HRMS (Non-targeted) | Urine/Blood | 1–5 ng/mL | Interference from metabolic conjugates |
Immunoassay Screening | Urine | >10 ng/mL (variable) | High false-negative rate for analogs |
Global regulatory responses struggle to keep pace with analogs like para-hydroxy butyryl fentanyl. The International Narcotics Control Board (INCB) notes that the synthetic drug market is "reshaping illicit drug markets" through rapid analog iteration and decentralized production [4]. Recent scheduling actions target precursor chemicals—such as additions of 16 fentanyl precursors to Table I of the 1988 UN Convention—yet new analogs continue to emerge faster than control mechanisms can respond [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: